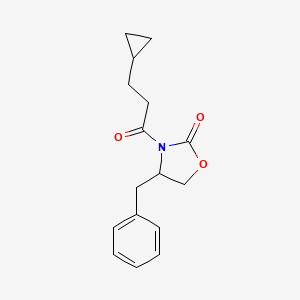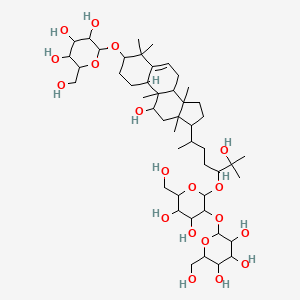
Mogroside III E
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mogroside III E is a natural sweetener derived from the fruit of Siraitia grosvenorii, commonly known as monk fruit or Luo Han Guo. This compound belongs to the cucurbitane-type triterpene glycosides and is known for its intense sweetness and potential health benefits. This compound is part of a family of mogrosides, which have been used in traditional Chinese medicine for their anti-inflammatory, antioxidant, and blood glucose modulation properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Mogroside III E can be synthesized through biotransformation processes. One common method involves the use of Saccharomyces cerevisiae, a type of yeast, to convert mogroside V into this compound during fermentation. This process requires specific conditions, including optimal pH and temperature settings .
Industrial Production Methods
Industrial production of this compound typically involves the extraction of mogrosides from dried and powdered monk fruit using solvents such as water, methanol, or butanol. Enzymatic methods, such as the use of immobilized β-glucosidase, are also employed to convert mogroside V into this compound. These methods are efficient and can sustain high residual activity over extended periods .
Analyse Chemischer Reaktionen
Types of Reactions
Mogroside III E undergoes various chemical reactions, including hydrolysis and glycosylation. Hydrolysis involves the breakdown of mogroside V into this compound using enzymes like β-glucosidase. Glycosylation reactions can further modify the structure of this compound by adding glucose moieties .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include β-glucosidase and other enzymes that facilitate the conversion of mogroside V. Optimal conditions for these reactions typically involve a pH of around 4 and a temperature of approximately 30°C .
Major Products Formed
The major product formed from the hydrolysis of mogroside V is this compound. This compound can further undergo glycosylation to produce other mogrosides with varying sweetness levels and biological activities .
Wissenschaftliche Forschungsanwendungen
Mogroside III E has a wide range of scientific research applications:
Chemistry: It is studied for its unique chemical structure and potential as a natural sweetener.
Biology: Research focuses on its antioxidant and anti-inflammatory properties, which may have therapeutic benefits.
Medicine: this compound is investigated for its potential to modulate blood glucose levels and its anti-carcinogenic properties.
Industry: It is used as a natural sweetener in food and beverage products, offering a low-calorie alternative to sugar
Wirkmechanismus
Mogroside III E exerts its effects through various molecular pathways. It inhibits the release of nitric oxide, which plays a crucial role in inflammation. This compound also interacts with specific molecular targets involved in glucose metabolism and oxidative stress, contributing to its anti-inflammatory and antioxidant activities .
Vergleich Mit ähnlichen Verbindungen
Mogroside III E is unique among mogrosides due to its specific glycosylation pattern and intense sweetness. Similar compounds include:
Mogroside V: The precursor to this compound, known for its high sweetness level.
Mogroside IV: Another sweetener with a different glycosylation pattern.
Mogroside II E: A less sweet compound that can be converted into this compound through enzymatic processes
This compound stands out for its potent biological activities and potential health benefits, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
2-[[17-[5-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H82O19/c1-21(9-13-31(45(4,5)61)66-43-40(37(58)34(55)27(20-51)64-43)67-42-39(60)36(57)33(54)26(19-50)63-42)22-15-16-46(6)28-12-10-23-24(48(28,8)29(52)17-47(22,46)7)11-14-30(44(23,2)3)65-41-38(59)35(56)32(53)25(18-49)62-41/h10,21-22,24-43,49-61H,9,11-20H2,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QATISCJMIITVAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)C3CCC4(C3(CC(C5(C4CC=C6C5CCC(C6(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H82O19 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
963.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![calcium;(E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13400892.png)
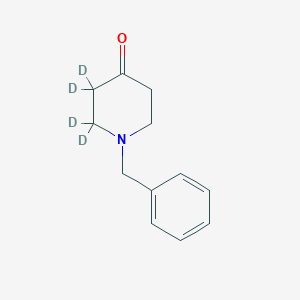
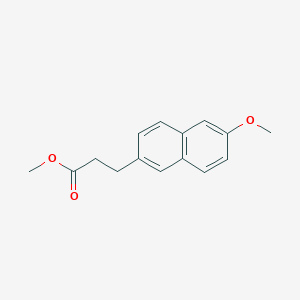


![1-[2-[[1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13400923.png)

![4-[cyclopenta-1,3-dien-1-yl(hydroxy)methylidene]-5-(3,4-dimethoxyphenyl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione;5-(3,4-dimethoxyphenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione;ethyl 2-[3-[hydroxy(phenyl)methylidene]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]-5-methyl-3H-pyrrole-4-carboxylate;4-[hydroxy-(4-methylphenyl)methylidene]-5-(4-methoxyphenyl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione](/img/structure/B13400947.png)
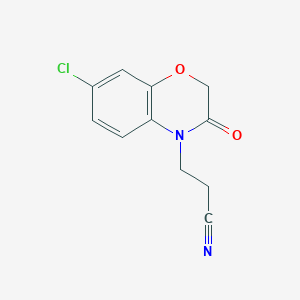
![(2Z)-3-hexadecyl-2-[(E)-3-(3-hexadecyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;iodide](/img/structure/B13400959.png)
![Dicyclohexyl(2',6'-diisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B13400966.png)
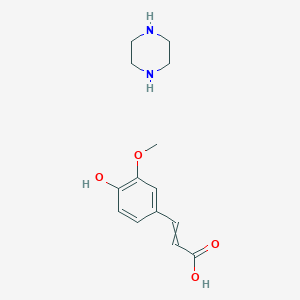
![6-[7-[2-(4-Fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13400975.png)
